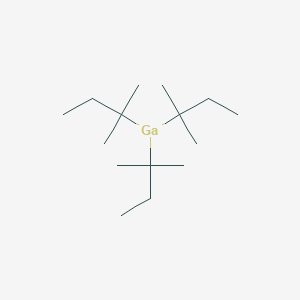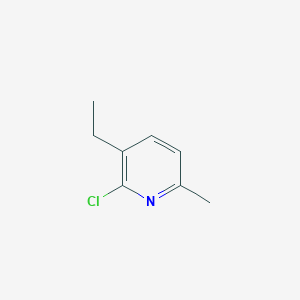
Tris(2-methylbutan-2-yl)gallane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-methylbutan-2-yl)gallane is a chemical compound with the molecular formula C15H33Ga It is an organogallium compound where gallium is bonded to three 2-methylbutan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methylbutan-2-yl)gallane typically involves the reaction of gallium trichloride with 2-methylbutan-2-yl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
GaCl3+3LiC5H11→Ga(C5H11)3+3LiCl
The reaction is usually conducted at low temperatures to control the reactivity of the organolithium reagent and to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of the inert atmosphere to prevent contamination and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-methylbutan-2-yl)gallane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxides.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The 2-methylbutan-2-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Gallium oxides (e.g., Ga2O3).
Reduction: Lower oxidation state gallium compounds.
Substitution: Various substituted gallium compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Tris(2-methylbutan-2-yl)gallane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.
Biology: Its potential use in biological systems is being explored, particularly in the context of gallium’s antimicrobial properties.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of gallium-containing materials, which have applications in electronics and optoelectronics.
Mecanismo De Acción
The mechanism by which Tris(2-methylbutan-2-yl)gallane exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, including enzymes and cellular membranes. The pathways involved may include:
Binding to active sites of enzymes: This can inhibit or modify enzyme activity.
Interaction with cellular membranes: This can alter membrane permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-methylpropyl)gallane
- Tris(2-ethylhexyl)gallane
- Tris(2-methylpentan-2-yl)gallane
Uniqueness
Tris(2-methylbutan-2-yl)gallane is unique due to the specific steric and electronic effects imparted by the 2-methylbutan-2-yl groups. These effects can influence the compound’s reactivity and stability, making it distinct from other similar organogallium compounds.
Propiedades
| 166331-93-7 | |
Fórmula molecular |
C15H33Ga |
Peso molecular |
283.15 g/mol |
Nombre IUPAC |
tris(2-methylbutan-2-yl)gallane |
InChI |
InChI=1S/3C5H11.Ga/c3*1-4-5(2)3;/h3*4H2,1-3H3; |
Clave InChI |
LOQPUMUWUPTDNX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)[Ga](C(C)(C)CC)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)


![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/no-structure.png)

![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)

![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)

